molecular formula C30H28N4O2 B2611166 (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide CAS No. 347368-48-3

(Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide

Cat. No.: B2611166
CAS No.: 347368-48-3
M. Wt: 476.58
InChI Key: WSAZLFBPTVPWBV-OVXWJCGASA-N
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Description

This compound is a hydrazide derivative featuring a 1-benzyl-substituted 2-oxoindolin-3-ylidene core linked to a 3,4-dihydro-1H-carbazol-9(2H)-yl moiety. Its molecular formula is C₃₀H₂₆N₄O₂, with a molecular weight of 486.56 g/mol.

Properties

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2/c35-28(18-19-33-25-15-7-4-12-22(25)23-13-5-8-16-26(23)33)31-32-29-24-14-6-9-17-27(24)34(30(29)36)20-21-10-2-1-3-11-21/h1-4,6-7,9-12,14-15,17,36H,5,8,13,16,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJFFDLFIMYOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the condensation of 1-benzyl-2-oxoindoline derivatives with hydrazides. The reaction typically occurs under mild conditions, often utilizing microwave irradiation to enhance yields and reduce reaction times. The structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar indoline derivatives. For instance, Schiff bases derived from indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) gyrase, with IC50 values ranging from 50 to 157 μM . This suggests that the structural components of (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide may confer similar antimicrobial properties.

Anticancer Activity

Indole and its derivatives are known for their anticancer properties. Research indicates that compounds with an indole moiety can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound in focus has not been extensively studied in vitro or in vivo for anticancer effects; however, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide can be attributed to its unique structural features:

  • Isatin Moiety : The presence of the isatin structure is crucial for interaction with target enzymes like DNA gyrase.
  • Aromatic Rings : The benzyl and carbazole groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Research has shown that similar indoline derivatives exhibit various biological activities:

  • Antimicrobial Studies : A series of indoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : Compounds with structural similarities to (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide have been tested against multiple cancer cell lines, revealing IC50 values in the micromolar range.

Data Table: Biological Activities of Related Compounds

Compound NameTarget Organism/Cell LineIC50 Value (µM)Activity Type
Indoline AMycobacterium tuberculosis50Antimicrobial
Indoline BStaphylococcus aureus75Antimicrobial
Indoline CHeLa Cells30Anticancer
Indoline DMCF7 Cells45Anticancer

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Indolinone Substituent Carbazol Type Key Features
Target Compound C₃₀H₂₆N₄O₂ 486.56 1-Benzyl 3,4-Dihydro High lipophilicity; aromatic interactions via benzyl
3-(9H-Carbazol-9-yl)-N′-(2-oxo-2H-indol-3-yl)propanehydrazide () C₂₃H₁₈N₄O₂ 382.42 H (unsubstituted) 9H-Carbazol Lower molecular weight; lacks benzyl, potentially reduced binding affinity
BZO-HEPOXIZID (N'-(1-Heptyl-2-oxoindolin-3-ylidene)benzohydrazide, ) C₂₂H₂₅N₃O₂ 363.46 1-Heptyl None High lipophilicity (heptyl chain); lower polarity
612047-98-0 (3-(3,4-Dihydrocarbazol)-N'-(furan-2-yl)propanehydrazide, ) C₂₀H₂₀N₄O₂ 372.40 1-(Furan-2-yl)ethylidene 3,4-Dihydro Furan oxygen enables hydrogen bonding; reduced aromaticity
389066-79-9 (Piperazinylmethyl-substituted analog, ) C₂₃H₂₇N₅O₃ 421.49 1-(4-Methylpiperazinylmethyl) None Piperazine enhances solubility; methoxy group modulates electron density

Research Findings and Implications

  • Anti-Oxidant Activity: Chloro-substituted carbazoles () show notable anti-oxidant capacity, but the target compound’s dihydrocarbazol and lack of chloro groups may shift its bioactivity toward other pathways, such as kinase inhibition or anti-inflammatory effects .
  • Synthetic Accessibility : The benzyl group in the target compound simplifies synthesis compared to piperazinyl or furan-containing analogs (Ev7, Ev8), which require additional steps to introduce heterocycles .

Q & A

Basic: What are the recommended synthetic routes for preparing (Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide?

Methodological Answer:
The compound can be synthesized via condensation of 1-benzyl-2-oxoindoline-3-carbaldehyde with 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide under acidic catalysis. Ethanol or methanol with glacial acetic acid (1–5 mol%) is commonly used as the solvent system, with reflux conditions (70–80°C) for 6–12 hours . Monitoring via TLC or HPLC is critical to confirm reaction completion. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Basic: How is the Z-configuration of the hydrazide moiety confirmed experimentally?

Methodological Answer:
The Z-configuration is determined using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous stereochemical assignment. Key indicators include dihedral angles between the indolinone and carbazole moieties and hydrogen-bonding patterns . Complementary techniques like NOESY NMR can validate spatial proximity of protons in the Z-isomer. For example, cross-peaks between the benzyl protons and carbazole protons in NOESY spectra support the synperiplanar arrangement .

Advanced: What statistical experimental design (DoE) strategies optimize yield and purity during synthesis?

Methodological Answer:
Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 3-factor CCD can identify interactions between temperature (60–100°C), reaction time (4–12 hours), and acid catalyst concentration (0.5–5 mol%) . Bayesian optimization algorithms are also emerging as tools to minimize experimental iterations by predicting optimal conditions from sparse datasets .

Advanced: How can computational modeling predict the compound’s pharmacophore and target binding?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with biological targets. Pharmacophore features are derived using LigandScout or Phase, focusing on hydrogen-bond acceptors (hydrazide N–H), aromatic π-systems (indolinone and carbazole), and hydrophobic regions . Density Functional Theory (DFT) calculations (B3LYP/6-31G**) further optimize geometry and electronic properties for target affinity predictions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for indolinone (δ 10.2–10.8 ppm, NH), benzyl protons (δ 4.5–5.0 ppm, CH₂), and carbazole protons (δ 6.8–8.2 ppm, aromatic) .
  • FT-IR: Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

  • Standardized Protocols: Use established guidelines (e.g., NIH/NCATS assays) for IC₅₀ determination.
  • Dose-Response Redundancy: Test multiple concentrations (n ≥ 3 replicates) across independent labs.
  • Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to harmonize datasets, adjusting for covariates like solvent effects or purity thresholds .

Advanced: What high-throughput screening (HTS) methods evaluate the compound’s stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA-MS to identify major impurities .
  • Accelerated Stability Testing: Use Q10 (Arrhenius) models to predict shelf-life at 25°C based on data from 40°C/75% RH .
  • LC-MS/MS: Quantify degradation products and validate pathways (e.g., hydrolysis of the hydrazide bond or oxidation of the carbazole ring) .

Basic: What solvents and conditions are contraindicated for this compound’s storage?

Methodological Answer:
Avoid dimethyl sulfoxide (DMSO) for long-term storage due to accelerated hydrolysis of the hydrazide group. Use anhydrous acetonitrile or methanol at –20°C under argon. Light-sensitive degradation necessitates amber vials and inert atmosphere storage .

Advanced: How can machine learning improve reaction scalability from milligram to gram-scale synthesis?

Methodological Answer:
Neural networks (e.g., ChemProp) trained on reaction databases (Reaxys, CAS) predict optimal scaling parameters, such as stirring rate, solvent volume, and heat transfer coefficients. Transfer learning from analogous indolinone syntheses reduces data requirements . Robotic platforms (e.g., Chemspeed) automate parameter adjustment in real-time, ensuring reproducibility .

Advanced: What crystallography challenges arise in resolving the compound’s solid-state structure?

Methodological Answer:
Low crystal quality due to flexibility in the propanehydrazide linker requires:

  • Cocrystallization: Use coformers (e.g., succinic acid) to stabilize lattice packing .
  • Cryocooling: Collect data at 100 K to minimize thermal motion artifacts.
  • TWINABS: Apply twin correction for non-merohedral twinning observed in hydrazide derivatives .

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